molecular formula C18H22ClN5 B12923610 9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl- CAS No. 115204-58-5

9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-

Cat. No.: B12923610
CAS No.: 115204-58-5
M. Wt: 343.9 g/mol
InChI Key: FWSPNOQTFVRQRO-UHFFFAOYSA-N
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Description

“9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a 2-chloro substituent and a bulky tert-butyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be constructed through cyclization reactions.

    Chlorination: Introduction of the 2-chloro substituent can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Substitution with Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced via a Friedel-Crafts alkylation reaction.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen or other functional groups.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, thiourea, or alcohols under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, purine derivatives are often studied for their role in cellular processes, including DNA and RNA synthesis. This compound might be investigated for its potential effects on enzyme activity or as a ligand in receptor studies.

Medicine

Medically, purine derivatives are of interest due to their potential therapeutic properties. This compound could be explored for its antiviral, anticancer, or anti-inflammatory activities.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The unique structural features of “9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” such as the 2-chloro and tert-butyl substituents, may confer distinct chemical and biological properties, potentially leading to novel applications or improved efficacy compared to similar compounds.

Properties

115204-58-5

Molecular Formula

C18H22ClN5

Molecular Weight

343.9 g/mol

IUPAC Name

9-[(4-tert-butylphenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C18H22ClN5/c1-18(2,3)13-8-6-12(7-9-13)10-24-11-20-14-15(23(4)5)21-17(19)22-16(14)24/h6-9,11H,10H2,1-5H3

InChI Key

FWSPNOQTFVRQRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl

Origin of Product

United States

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